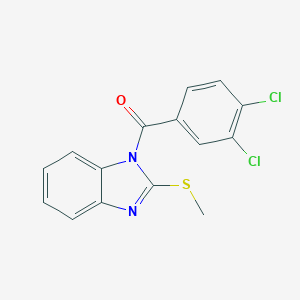

1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole, also known as omeprazole, is a proton pump inhibitor that is widely used in the treatment of gastric acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Omeprazole works by inhibiting the activity of the proton pump, which is responsible for the secretion of gastric acid in the stomach.

Mecanismo De Acción

Omeprazole works by irreversibly inhibiting the activity of the proton pump, which is responsible for the secretion of gastric acid in the stomach. This leads to a reduction in the amount of acid produced in the stomach, thereby reducing the symptoms of GERD and promoting the healing of peptic ulcers.

Biochemical and Physiological Effects:

Omeprazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the pH of the stomach, reduce the secretion of pepsin, and increase the secretion of bicarbonate. Omeprazole has also been shown to increase the absorption of certain drugs, such as ketoconazole and digoxin, due to its effects on the pH of the stomach.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Omeprazole has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of proton pump inhibition. Omeprazole is also readily available and relatively inexpensive, making it accessible to researchers. However, 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has some limitations for use in lab experiments. It has a relatively short half-life, meaning that its effects may not be sustained over long periods of time. In addition, 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has been shown to have some off-target effects, such as the inhibition of cytochrome P450 enzymes, which may affect the metabolism of other drugs.

Direcciones Futuras

There are a number of future directions for research on 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole. One area of interest is the development of new formulations of 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole that may improve its efficacy and reduce its side effects. Another area of interest is the investigation of the potential use of 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole in the treatment of other diseases, such as inflammatory bowel disease and non-alcoholic fatty liver disease. Finally, there is a need for further research on the long-term effects of 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole use, particularly in relation to the risk of developing gastric cancer.

Métodos De Síntesis

Omeprazole can be synthesized by the condensation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole.

Aplicaciones Científicas De Investigación

Omeprazole has been extensively studied for its therapeutic effects in the treatment of gastric acid-related disorders. It has been shown to be effective in reducing the symptoms of GERD and healing peptic ulcers. Omeprazole has also been investigated for its potential use in the treatment of Helicobacter pylori infections, a common cause of peptic ulcers. In addition, 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has been studied for its role in the prevention of gastric cancer, as it has been shown to reduce the risk of developing this type of cancer in patients with chronic atrophic gastritis.

Propiedades

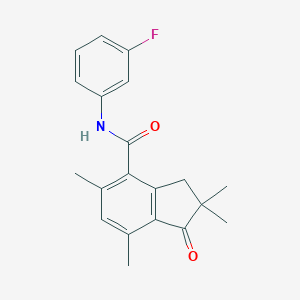

Nombre del producto |

1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole |

|---|---|

Fórmula molecular |

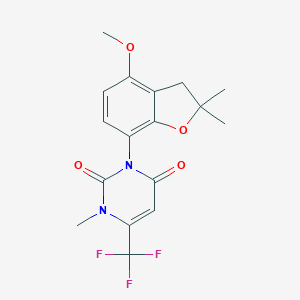

C15H10Cl2N2OS |

Peso molecular |

337.2 g/mol |

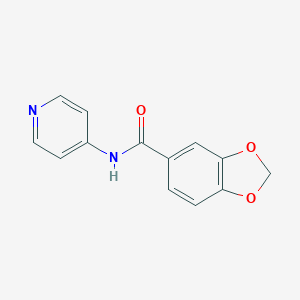

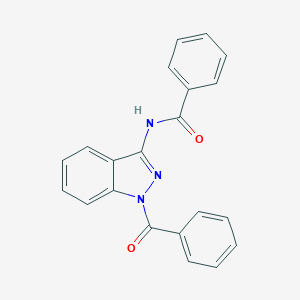

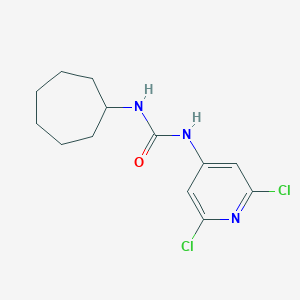

Nombre IUPAC |

(3,4-dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-21-15-18-12-4-2-3-5-13(12)19(15)14(20)9-6-7-10(16)11(17)8-9/h2-8H,1H3 |

Clave InChI |

JXHBJWBZYDWAHZ-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl |

SMILES canónico |

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)

![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)

![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)

![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)

![1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone](/img/structure/B258807.png)

![5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)